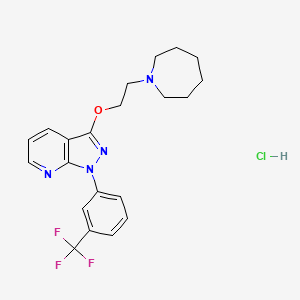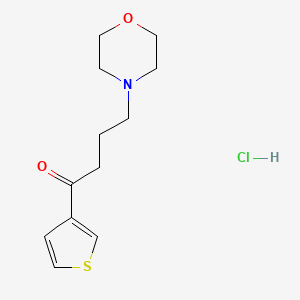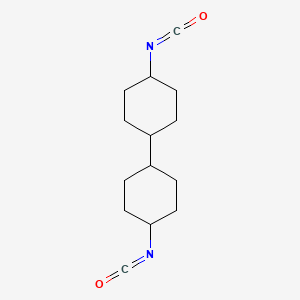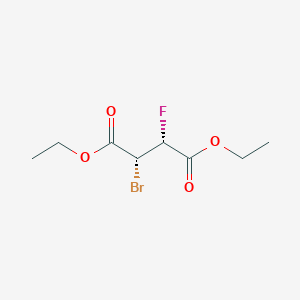
diethyl (2R,3R)-2-bromo-3-fluorobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate is an organic compound with significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2R,3R)-2-bromo-3-fluorobutanedioate typically involves the transformation of diethyl L-tartrateThe reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include substituted butanedioates, alkenes, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of diethyl (2R,3R)-2-bromo-3-fluorobutanedioate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological molecules. Its stereochemistry plays a crucial role in determining its reactivity and interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate
- Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate
- Diethyl (2R,3R)-2,3-epoxysuccinate
Uniqueness
Diethyl (2R,3R)-2-bromo-3-fluorobutanedioate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The specific stereochemistry further enhances its utility in asymmetric synthesis and chiral resolution processes .
Propriétés
Numéro CAS |
36875-36-2 |
|---|---|
Formule moléculaire |
C8H12BrFO4 |
Poids moléculaire |
271.08 g/mol |
Nom IUPAC |
diethyl (2R,3R)-2-bromo-3-fluorobutanedioate |
InChI |
InChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
GGXJBZZXMDFAST-WDSKDSINSA-N |
SMILES isomérique |
CCOC(=O)[C@H]([C@@H](C(=O)OCC)Br)F |
SMILES canonique |
CCOC(=O)C(C(C(=O)OCC)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
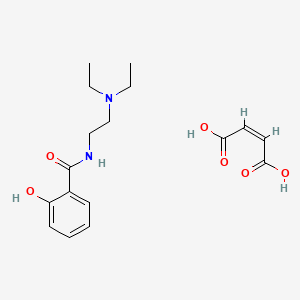
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)

![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)
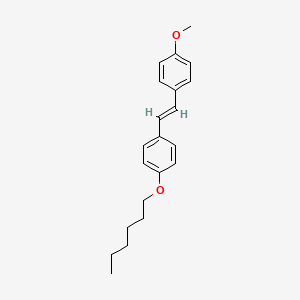
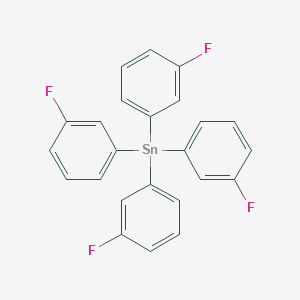

![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
